5-(3-Nitrophenyl)oxazole-4-carboxylic acid
Overview
Description
5-(3-Nitrophenyl)oxazole-4-carboxylic acid: is a heterocyclic compound with the molecular formula C₁₀H₆N₂O₅ . It is characterized by the presence of an oxazole ring substituted with a nitrophenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-nitrobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-(3-Nitrophenyl)oxazole-4-carboxylic acid can undergo reduction to form the corresponding amine derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction of the nitro group: 5-(3-Aminophenyl)oxazole-4-carboxylic acid.
Reduction of the carboxylic acid group: 5-(3-Nitrophenyl)oxazole-4-methanol.
Substitution reactions: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3-Nitrophenyl)oxazole-4-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is also explored for its applications in materials science, particularly in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid and its derivatives depends on their specific applications. In biological systems, the nitrophenyl group can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity. The oxazole ring may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
- 5-(4-Nitrophenyl)oxazole-4-carboxylic acid
- 5-(2-Nitrophenyl)oxazole-4-carboxylic acid
- 5-(3-Aminophenyl)oxazole-4-carboxylic acid
Comparison: 5-(3-Nitrophenyl)oxazole-4-carboxylic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-(3-nitrophenyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIIRMPKHMVIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650062 | |
Record name | 5-(3-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-28-2 | |
Record name | 5-(3-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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